
3-Aminomethyl-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminomethyl-phenylacetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylacetic acid, where an amino group is attached to the benzene ring via a methylene bridge
作用机制
Target of Action
3-Aminomethyl-phenylacetic acid, also known as 2-(3-(Aminomethyl)phenyl)acetic acid, is a complex compound with multiple potential targets. One of its primary targets is the natriuretic peptide receptor A (NPR-A) . This receptor is involved in raising intracellular cGMP concentrations and plays a crucial role in blood pressure regulation and sodium homeostasis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s stability may be influenced by its form as a boronic ester . Boronic esters are generally stable and easy to purify, making them valuable building blocks in organic synthesis . Their stability also presents challenges when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action can vary depending on the specific context and application. For instance, in the context of the Suzuki–Miyaura coupling reaction, the compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability as a boronic ester can be affected by exposure to air and moisture . Additionally, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the reaction conditions, including temperature and the presence of other reagents .
生化分析
Biochemical Properties
3-Aminomethyl-phenylacetic acid is involved in several biochemical reactions. It has been found to participate in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis . This interaction involves a radical approach, indicating that this compound may interact with enzymes and proteins that facilitate radical reactions .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It is known that this compound can influence cell function. For example, it has been found to be involved in the formation of peptide bonds between amino acids, which is a crucial process in protein synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been found to inhibit the binding of gabapentin to the α2δ subunit of voltage-gated calcium channels, indicating that it may exert its effects through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound plays a role in peptide synthesis, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the catabolism of phenylacetic acid, an intermediate in phenylalanine degradation . This pathway contains several enzymes and cofactors that interact with this compound .
Transport and Distribution
It is known that this compound is involved in peptide synthesis, suggesting that it may interact with transporters or binding proteins involved in this process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-phenylacetic acid typically involves the protection of the amino group followed by the introduction of the methylene bridge. One common method is the use of BOC (Di-tert butyl dicarbonate) as a protecting agent for the amino group. The protected intermediate is then subjected to various reaction conditions to introduce the methylene bridge, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies. The choice of protecting agents and reaction conditions can vary based on the desired yield and purity of the final product.
化学反应分析
Types of Reactions: 3-Aminomethyl-phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-Aminomethyl-phenylacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Phenylacetic acid: A simpler analog without the amino group.
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.
Phenylalanine: An amino acid with a similar benzene ring structure but different functional groups.
Uniqueness: 3-Aminomethyl-phenylacetic acid is unique due to the presence of both the amino and methylene groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
2-[3-(aminomethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMILONVYAUZURK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623816 |
Source


|
| Record name | [3-(Aminomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113520-43-7 |
Source


|
| Record name | [3-(Aminomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
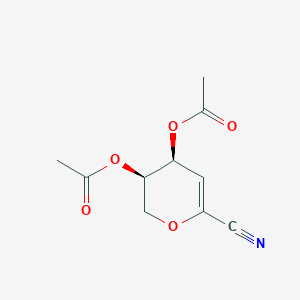
![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)
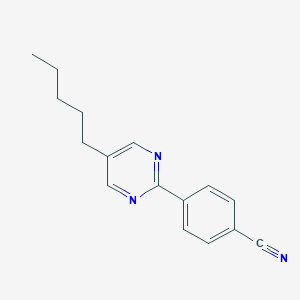

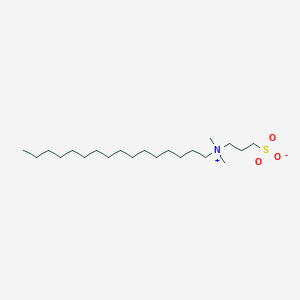
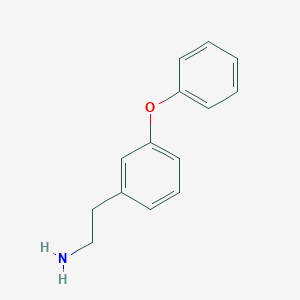
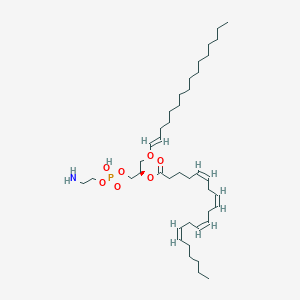

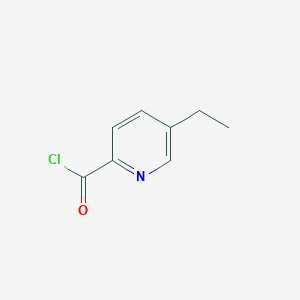
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
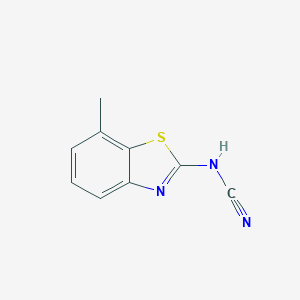
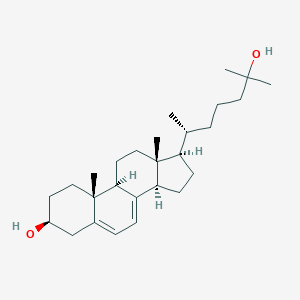
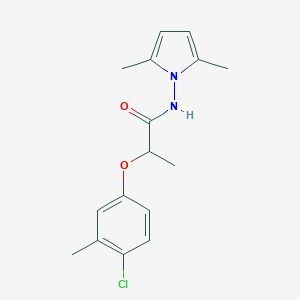
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
